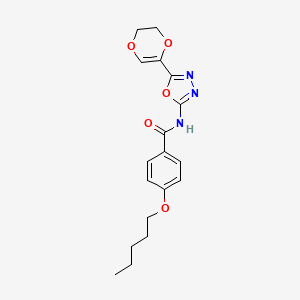

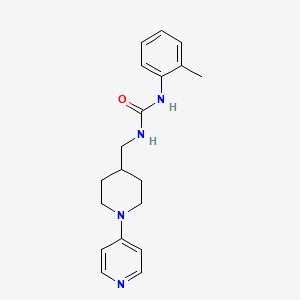

![molecular formula C13H9ClF3N3 B2504036 2-[3-氯-5-(三氟甲基)-2-吡啶基]-2-(1-甲基-1H-吡咯-2-基)乙腈 CAS No. 338407-38-8](/img/structure/B2504036.png)

2-[3-氯-5-(三氟甲基)-2-吡啶基]-2-(1-甲基-1H-吡咯-2-基)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile involves the creation of versatile intermediates that can be further reacted to produce a variety of trifluoromethylated N-heterocycles. One such intermediate is 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, which has been synthesized and can react with 1,2- and 1,3-bisnucleophiles. This intermediate is crucial as it provides a pathway to introduce the trifluoromethyl group into the pyridine ring, which is a common structural motif in pharmaceuticals and agrochemicals due to its electron-withdrawing properties and ability to modulate biological activity .

Molecular Structure Analysis

The molecular structure of compounds like 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom. The trifluoromethyl group attached to the pyridine ring is a strong electron-withdrawing group that can influence the electronic properties of the molecule. This can affect the reactivity of the compound, especially in reactions where the electron density of the pyridine ring is a key factor .

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives in the presence of various substituents can be studied through kinetic analyses. For instance, the pyridinolysis of phenyl chloroformates in acetonitrile has been investigated, revealing that the electron-rich formate moiety can conjugate with the pyridine ring π-system. This conjugation is enhanced by strong para π-acceptor substituents, which facilitates the rate-limiting formation of a tetrahedral intermediate. Such studies provide insights into the reactivity of pyridine derivatives and can be extrapolated to understand the behavior of more complex molecules like 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile in various chemical environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile are influenced by its molecular structure. The presence of the trifluoromethyl group imparts a high degree of electronegativity to the molecule, which can affect its boiling point, solubility, and stability. The pyridine and pyrrole rings contribute to the compound's aromaticity, which can influence its UV/Vis absorption properties and its ability to participate in π-π interactions. The kinetics of its reactions, as studied in phenyl chloroformates, suggest that substituents on the pyridine ring can significantly alter the reaction rates and mechanisms, which is important for understanding how the compound might behave under different conditions .

科学研究应用

有机合成应用

二吡咯甲烷的合成

由焦亚硫酸钠引发的吡咯和 1-甲基吡咯的反应生成 5-(三氟甲基)二吡咯甲烷,突出了其在促进复杂有机反应中的作用 (Dmowski 等,2003)。

吡咯衍生物的形成

该化合物用于制造各种吡咯衍生物,展示了其在有机化学中的多功能性 (Chalyk 等,2009)。

电催化和电化学

电催化性能

对 Os2+ 官能化吡咯单体的研究表明其在电催化和电荷传输动力学方面的潜力,表明其在先进电化学应用中的作用 (Foster 等,2004)。

电聚合研究

对聚吡咯钴(II)席夫碱配合物的电聚合薄膜的研究证明了其在 O2 和 CO2 等气体的还原中的效用,展示了其在环境应用中的潜力 (Losada 等,1995)。

复杂的分子结构

杂双核配合物的形成

该化合物在与镧系元素和其他金属形成杂双核配合物中的作用突出了其在复杂分子结构研究中的重要性 (Piguet 等,1996)。

晶体结构分析

其在合成具有独特晶体结构的新型化合物中的应用证明了其在结构化学中的应用 (Shen 等,2012)。

属性

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(1-methylpyrrol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3N3/c1-20-4-2-3-11(20)9(6-18)12-10(14)5-8(7-19-12)13(15,16)17/h2-5,7,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNPPBPABKEVAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503953.png)

![N'-[(1E)-(3-chlorophenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide](/img/structure/B2503955.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2503958.png)

![Ethyl 3-(4-methoxyphenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2503959.png)

![(Z)-2-Cyano-3-cyclopropyl-N-[2-(2,6-dimethylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2503961.png)

![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2503967.png)

![N-Methyl-1-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503969.png)

![N-(2,4-difluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2503971.png)

![N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2503977.png)